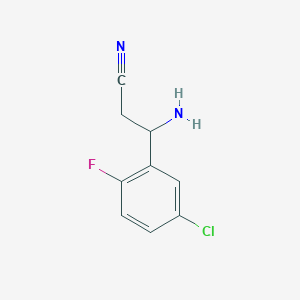

3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile

Description

3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is a nitrile derivative featuring a phenyl ring substituted with chlorine (Cl) at position 5 and fluorine (F) at position 2.

Properties

Molecular Formula |

C9H8ClFN2 |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

3-amino-3-(5-chloro-2-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8ClFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |

InChI Key |

WCBBXZNZFWULGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired amino compound. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s halogenated phenyl group distinguishes it from related derivatives. Below is a comparative analysis based on substituent positions, molecular weight, and functional groups:

Table 1: Comparison of Structural and Functional Attributes

Key Observations:

Halogen vs. Methoxy Substitution: The bromo-chloro analog (C₉H₈BrClN₂) has a higher molecular weight (290.53 g/mol) due to bromine’s larger atomic mass compared to fluorine or chlorine. Methoxy-substituted analogs (C₉H₈FNO) exhibit lower molecular weights (165.16 g/mol) and greater polarity, which may improve solubility in polar solvents compared to halogenated derivatives .

Positional Isomerism :

- The fluoro-methoxy compounds in Table 1 demonstrate how substituent positions (e.g., 2-F vs. 3-F) influence electronic effects. A fluorine at position 2 (ortho to the nitrile group) could sterically hinder interactions, whereas position 3 (meta) allows better resonance stabilization .

Toxicity and Handling :

- The methoxy-fluoro acetonitriles are classified as hazardous (劇物, Class III) and require cold storage (0–6°C), suggesting instability at higher temperatures . Bromo-chloro derivatives may pose similar risks due to halogen-related toxicity, though explicit data are unavailable in the evidence.

Biological Activity

3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by an amino group, a nitrile group, and a substituted phenyl ring, has garnered attention for its biological activity, particularly in oncology and neurology. Understanding its biological interactions is crucial for exploring its therapeutic applications.

- Molecular Formula : C₉H₈ClFN₂

- Molecular Weight : 198.62 g/mol

- Structure : Contains a chiral center at the 3-position, influencing its enantioselectivity and biological interactions.

The biological activity of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various biological targets. The presence of the amino and nitrile groups enhances its affinity for specific enzymes or receptors, potentially modulating various biological pathways. This makes the compound a candidate for drug development aimed at treating diseases such as cancer and neurological disorders.

In Vitro Studies

Recent studies have focused on the interaction of this compound with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in tumor progression.

- Cell Line Studies : Research indicates that it may affect cell proliferation and apoptosis in cancer cell lines, suggesting an anticancer mechanism.

Toxicity Studies

Aquatic toxicity assessments have been conducted to evaluate the safety profile of this compound. The results indicate that its toxicity is influenced by hydrophobicity and structural characteristics, which are critical for understanding environmental impacts .

Case Study 1: Anticancer Activity

A study investigated the effects of 3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrile on human breast cancer cells (MCF-7). The findings demonstrated that treatment with this compound resulted in:

- Reduction in Cell Viability : Significant decrease in cell proliferation was observed at concentrations above 10 µM.

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells, indicating potential as an anticancer agent.

Case Study 2: Neurological Applications

Another research project explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated:

- Protection Against Cell Death : The compound significantly reduced neuronal death in vitro.

- Mechanism Insights : It was suggested that the neuroprotective effects might be mediated through modulation of oxidative stress pathways.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.